molecular formula C24H29ClN4O4 B11508206 N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide

Cat. No.: B11508206
M. Wt: 473.0 g/mol
InChI Key: RGBSBKKJMLAIIZ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorobenzoyl group and an ethanediamide linkage, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorobenzoyl group is introduced through an acylation reaction, followed by the attachment of the ethanediamide linkage. The final step involves the introduction of the propoxyphenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound at a commercial scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Chlorobenzoyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide
  • N-{2-[4-(2-Chlorobenzoyl)-1-piperazinyl]ethyl}-N’-methylethanediamide
  • N-[2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide

Uniqueness

N-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-propoxyphenyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its propoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H29ClN4O4

Molecular Weight

473.0 g/mol

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-propoxyphenyl)oxamide

InChI

InChI=1S/C24H29ClN4O4/c1-2-17-33-19-9-7-18(8-10-19)27-23(31)22(30)26-11-12-28-13-15-29(16-14-28)24(32)20-5-3-4-6-21(20)25/h3-10H,2,11-17H2,1H3,(H,26,30)(H,27,31)

InChI Key

RGBSBKKJMLAIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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